

The Molecular Basis of Taniborbactam's Broad-Spectrum Inhibition: A Technical Guide

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Compound of Interest

Compound Name: *Taniborbactam*

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Introduction

The rise of antibiotic resistance, particularly mediated by β -lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β -lactam antibiotics, the most widely used class of antibacterial agents.[1] **Taniborbactam** (formerly VNRX-5133) is a novel, investigational bicyclic boronate β -lactamase inhibitor (BLI) with an exceptionally broad spectrum of activity, inhibiting enzymes across all four Ambler classes (A, B, C, and D).[2][3] This characteristic distinguishes it from many currently approved BLIs, which are typically active against only serine- β -lactamases (SBLs) and not the zinc-dependent metallo- β -lactamases (MBLs).[4][5] Developed in combination with cefepime, **taniborbactam** represents a promising strategy to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and *Pseudomonas aeruginosa* (CRPA).[3] This guide provides an in-depth analysis of the molecular mechanisms, structural interactions, and key experimental data that underpin **taniborbactam**'s potent, broad-spectrum inhibitory activity.

Molecular Mechanism of Inhibition: A Dual-Action Approach

Taniborbactam's broad-spectrum efficacy stems from its unique ability to employ distinct yet effective mechanisms to inhibit both serine- and metallo- β -lactamases, primarily by mimicking the tetrahedral transition state of β -lactam hydrolysis.[3][6]

Inhibition of Serine- β -Lactamases (SBLs - Classes A, C, and D)

Against SBLs, **taniborbactam** acts as a reversible covalent inhibitor.[3][6] The electrophilic boron atom in its bicyclic ring system is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site.[4][5] This forms a stable, covalent tetrahedral adduct, effectively sequestering the enzyme and preventing it from hydrolyzing β -lactam antibiotics.[5] This inhibition is characterized by a slow dissociation rate and a prolonged residence time in the active site, with half-lives reported to be between 30 and 105 minutes.[3][6]

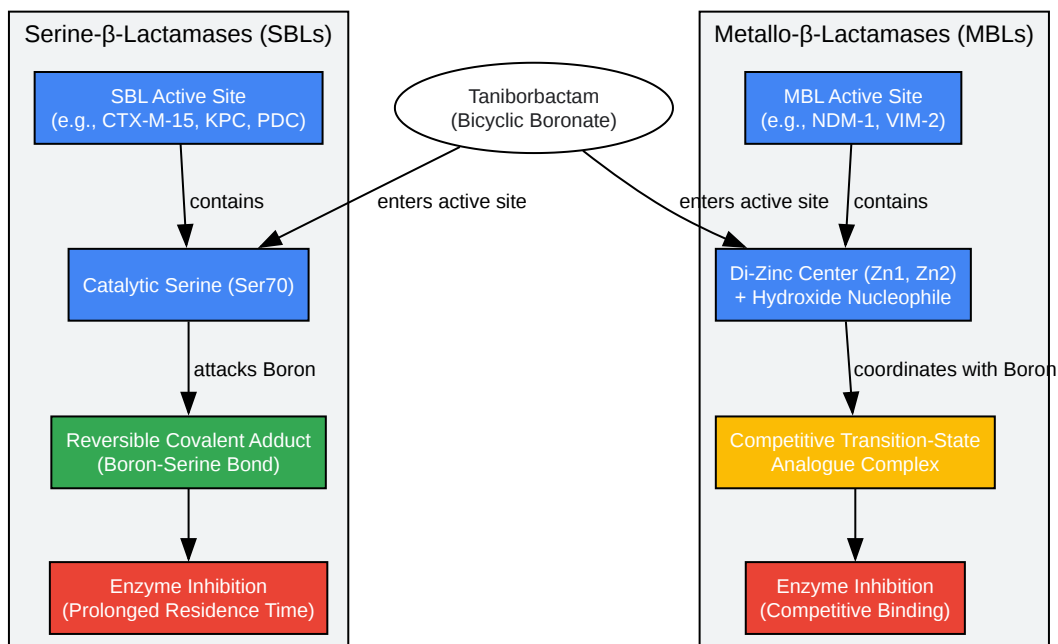
Structural studies, for instance with the Class A enzyme CTX-M-15, reveal that **taniborbactam**'s binding displaces the deacylation water molecule and involves interactions with highly conserved active site residues such as Asn104, Ser130, Asn132, Asn170, and Thr235.[3][6] This extensive network of interactions contributes to its high-affinity binding and potent inhibition.

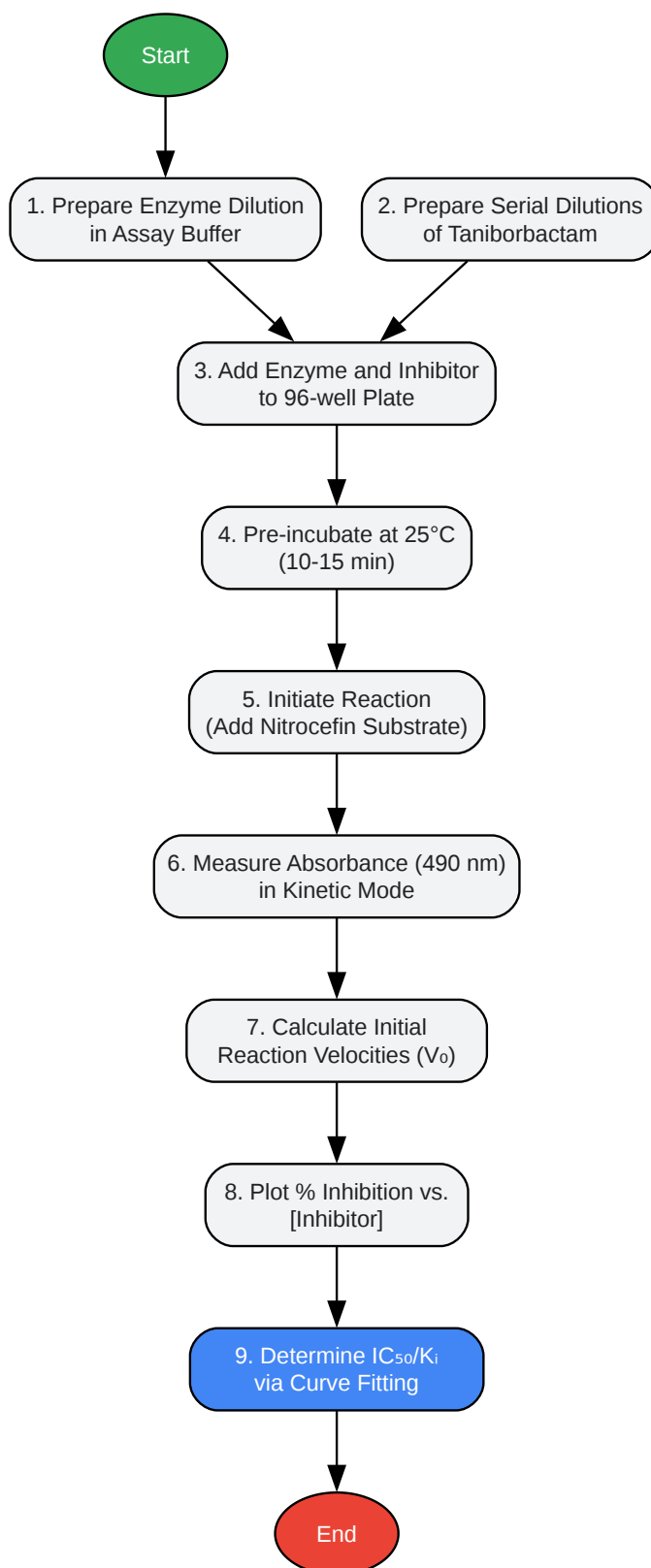
Inhibition of Metallo- β -Lactamases (MBLs - Class B)

In contrast to its action on SBLs, **taniborbactam** behaves as a potent, competitive inhibitor of MBLs.[3][6] Instead of forming a covalent bond with an amino acid residue, the bicyclic boronate core interacts with the zinc ions essential for MBL catalytic activity.[7][8] The nucleophile in MBLs is a zinc-bound hydroxide ion; **taniborbactam** is susceptible to attack by this hydroxide, leading to the formation of a stable covalent boron-oxygen bond with the hydroxide.[7][8] This interaction, where the inhibitor effectively coordinates with the catalytic zinc center(s), mimics the substrate's transition state and blocks the active site.[8]

Crystallographic analyses of **taniborbactam** in complex with MBLs like NDM-1 and VIM-2 show the carboxylate group of **taniborbactam** coordinating with one of the zinc ions (Zn^{2+}), while the boron atom forms a bond with the zinc-bridging hydroxide ion.[8][9] The N-(2-aminoethyl)cyclohexylamine side chain of **taniborbactam** also plays a crucial role by forming electrostatic interactions with conserved anionic residues in the MBL active site, such as Glu149 and Asp236 in NDM-1.[7]

Taniborbactam's Dual Inhibition Mechanism





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